1,3-Diisothiocyanatopropane
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1,3-diisothiocyanatopropane involves reactions of precursors with sodium thiocyanate or other reagents to introduce isothiocyanate groups. For instance, the synthesis of 2-(dimethylamino)-1,3-dithiocyanatopropane, a related compound, is achieved through the reaction of 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate, demonstrating a method that could potentially be adapted for the synthesis of 1,3-diisothiocyanatopropane (Guan-ping Yu et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,3-diisothiocyanatopropane is characterized by X-ray single-crystal diffraction, revealing details about bond lengths, angles, and three-dimensional network formations stabilized by hydrogen bonds and van der Waals forces. This structural information is crucial for understanding the reactivity and potential applications of 1,3-diisothiocyanatopropane and its derivatives (Guan-ping Yu et al., 2011).
Chemical Reactions and Properties
The reactivity of 1,3-diisothiocyanatopropane derivatives towards various reagents highlights the compound's versatile chemical properties. For example, the interaction with AlCl3 demonstrates the potential for [3 + 2] annulations, providing a pathway to synthesize densely substituted compounds in a stereoselective manner (Yongxian Sun et al., 2013).
Physical Properties Analysis
The physical properties, including the crystal structure of 1,3-diisothiocyanatopropane derivatives, are determined using techniques like X-ray diffraction. These studies offer insights into the compound's stability, bonding characteristics, and potential for forming three-dimensional networks, essential for material science applications (Guan-ping Yu et al., 2011).
Chemical Properties Analysis
Chemical properties of 1,3-diisothiocyanatopropane derivatives are explored through various reactions, including annulation and addition reactions, which reveal the compound's functionality and reactivity towards different chemical groups. These studies are foundational for developing synthetic methodologies and understanding the compound's behavior in chemical syntheses (Yongxian Sun et al., 2013).
Scientific Research Applications
Synthesis of Thiazole Derivatives : It is used in synthesizing thiazole derivatives, such as 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole, by combining with sodium thiocyanate and isothiocyanate (Hillstrom et al., 2001).
Application in Thioacetalization : The novel nonthiolic, odorless 1,3-propanedithiol equivalent 1,3-dithiane 1, effectively converts various aldehydes and ketones to dithianes in high yields, showing chemoselectivity between aldehyde and ketone (Liu et al., 2003).
Production of Antimicrobial Derivatives : Anion-arylation of 1-arylpropanes with 3-chloro(bromo, isothiocyanato)propene in acetone or an aqueous-acetone solution can produce antimicrobial derivatives with potential medical applications (Grishchuk et al., 1994).
Asymmetric Allylic Substitution : Palladium-catalyzed asymmetric allylic substitution with 1,3-dithianes provides excellent yields and enantioselectivities, making it a promising method for synthesis of acyl anion equivalents (Yamamoto & Tsuji, 2017).
Synthesis of Complex Molecular Architectures : 1,4-dithianes offer attractive transformations for the synthesis of complex molecular architectures, including lipids, carbohydrates, and various carbocyclic scaffolds (Ryckaert et al., 2023).
In the Synthesis of Natural and Unnatural Products : Dithiane-based strategies have been a key tool in the synthesis of complex natural and unnatural products since the late 1970s (Smith & Adams, 2004).
Production of Thioureas : PO(NCS)3 rapidly reacts with 4-hydroxy-1,3-dioxanes to produce 4-isothiocyanato-1,3-dioxanes III, which can be further converted into thioureas by benzylamine (Bernát et al., 1992).
Safety And Hazards
properties
IUPAC Name |
1,3-diisothiocyanatopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c8-4-6-2-1-3-7-5-9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDFWROECINQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031712 | |
Record name | 1,3-Diisothiocyanatopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisothiocyanatopropane | |
CAS RN |
52714-52-0, 109704-32-7 | |
Record name | Propane, 1,3-diisothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052714520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diisothiocyanatopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 109704-32-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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